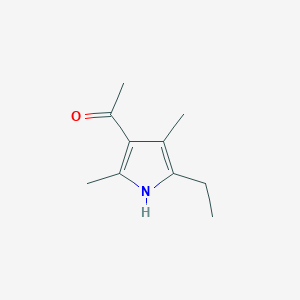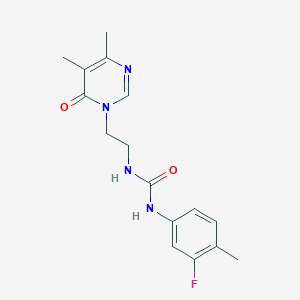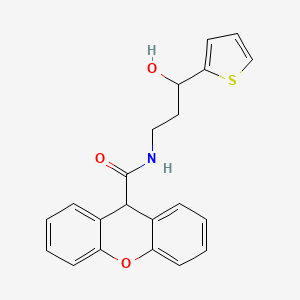![molecular formula C18H13N3O2 B2537575 [4-[(E)-2-Hydroxystyryl]-5,5-dimethyl-3-cyano-2,5-dihydrofuran-2-ylidene]malononitrile CAS No. 364599-42-8](/img/structure/B2537575.png)
[4-[(E)-2-Hydroxystyryl]-5,5-dimethyl-3-cyano-2,5-dihydrofuran-2-ylidene]malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the Knoevenagel condensation of benzaldehyde and malononitrile . Another method involves a base-free malononitrile activated condensation .Chemical Reactions Analysis
The Knoevenagel condensation is a common reaction involved in the synthesis of compounds similar to "[4-[(E)-2-Hydroxystyryl]-5,5-dimethyl-3-cyano-2,5-dihydrofuran-2-ylidene]malononitrile" .科学的研究の応用
Synthesis and Chromophore Development
A promising approach to novel groups of push-pull chromophores, functionalized analogs of tricyanofuran (TCF) series, has been developed through the synthesis of malononitrile derivatives. These compounds, including variants of malononitrile, have shown significant potential in the design of chromophores due to their unique electronic properties that facilitate intramolecular charge transfer, contributing to their applications in optoelectronic devices and materials science (Belikov et al., 2018).
Optical and Solvatochromic Properties
Solvatochromic fluorophores based on D-π-A (Donor-π-Acceptor) molecular systems have been synthesized, showcasing the compound's ability to undergo significant changes in optical properties in response to solvent polarity. These characteristics are crucial for the development of molecular sensors and switches, highlighting the compound's versatility in sensing applications. The solvatochromic behavior, along with the computed energy potentials like HOMO and LUMO values, underline its potential in photophysical studies and material science (Son et al., 2010).
Nonlinear Optical Properties
Research into the structural parameters and nonlinear optical (NLO) properties of chromophores containing the compound has shown its significance in the development of materials with high NLO responses. The studies focus on the geometric and electronic factors influencing the NLO properties, which are critical for applications in telecommunications, data storage, and photonic devices (Gainsford et al., 2008).
Phenolic Polyene Crystals
The design of nonlinear optical organic phenolic polyene crystals for tailoring their physical properties has been explored, aiming to optimize crystals for electro-optic and terahertz generation applications. The specific substituents in the non-π-conjugated part of the molecule have been shown to affect crystal packing and physical properties, leading to improved molecular ordering and significant NLO responses (Kwon et al., 2011).
Advanced Synthesis Techniques
Innovative synthesis techniques have enabled the creation of complex derivatives through cycloadditions and three-component reactions, expanding the utility of malononitrile derivatives in creating polyfunctionalized molecules. These advancements not only contribute to the understanding of chemical reactivity but also open pathways to new materials and chemicals with specialized functions (Ueno et al., 1989; Fedoseev et al., 2018).
将来の方向性
特性
IUPAC Name |
2-[3-cyano-4-[(E)-2-(2-hydroxyphenyl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-18(2)15(8-7-12-5-3-4-6-16(12)22)14(11-21)17(23-18)13(9-19)10-20/h3-8,22H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVUHYVZFGFTLT-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)C=CC2=CC=CC=C2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)/C=C/C2=CC=CC=C2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-2-Hydroxystyryl]-5,5-dimethyl-3-cyano-2,5-dihydrofuran-2-ylidene]malononitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid](/img/structure/B2537493.png)

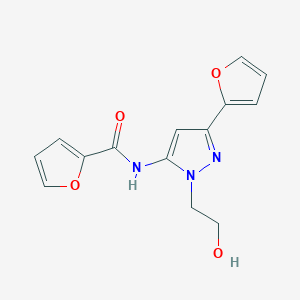
![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2537497.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2537498.png)
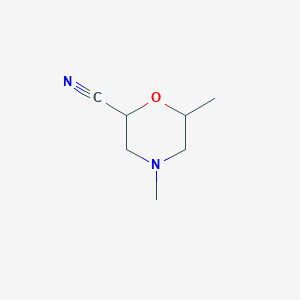

![2-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethanamine;hydrochloride](/img/structure/B2537503.png)
![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2537504.png)
![2-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.1]heptane-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2537505.png)

